![molecular formula C8H20Cl2N2O2 B555000 Ethyl L-lysinate dihydrochloride CAS No. 3844-53-9](/img/structure/B555000.png)
Ethyl L-lysinate dihydrochloride
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Overview
Description
Ethyl L-lysinate dihydrochloride, also known as L-Lysine ethyl ester dihydrochloride, is a compound with the molecular formula C8H20Cl2N2O2 . It is also known by other names such as ethyl (2S)-2,6-diaminohexanoate dihydrochloride .
Synthesis Analysis
Ethyl L-lysinate dihydrochloride can be synthesized by reacting it with different dianhydrides to yield poly (ethyl L-lysinimide)s . It can also be reacted with two different diacyl chlorides to yield poly (ethyl L-lysinamide)s . Another method involves the reaction of a mixture of ethanol and thionyl chloride with L-lysine hydrochloride .Molecular Structure Analysis
The molecular structure of Ethyl L-lysinate dihydrochloride is represented by the formula NH2(CH2)4CH(NH2)COOC2H5·2HCl . The molecular weight of this compound is 247.16 .Chemical Reactions Analysis
Ethyl L-lysinate dihydrochloride can react with three different dianhydrides to yield the poly (ethyl L-lysinimide)s . It can also react with two different diacyl chlorides to yield the poly (ethyl L-lysinamide)s .Physical And Chemical Properties Analysis
Ethyl L-lysinate dihydrochloride is a solid substance . It has a molecular weight of 247.16 . The compound is optically active with a specific rotation of [α]20/D +10±1°, c = 2% in H2O .Scientific Research Applications
Biochemical Reagents
L-Lysine ethyl ester dihydrochloride is often used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research .
Peptide Synthesis
This compound is suitable for solution phase peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds .
Synthesis of Hyperbranched Polylysine
L-Lysine ethyl ester dihydrochloride can be used in the synthesis of hyperbranched polylysine . Hyperbranched polylysine is a type of polymer that has potential applications in drug delivery systems, gene delivery systems, and as a scaffold for tissue engineering .
Preparation of L-Histidine Monohydrochloride and L-Lysine Dihydrochloride
The compound is used in the preparation of L-histidine monohydrochloride and L-lysine dihydrochloride . These are essential amino acids used in the biosynthesis of proteins .
Purification of Synthetic Diacid
L-Lysine ethyl ester dihydrochloride can be used in the purification of synthetic diacid . Synthetic diacids are important in the production of polyesters, resins, and plasticizers .
Safety and Hazards
Ethyl L-lysinate dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for Ethyl L-lysinate dihydrochloride include studies on the synthesis and characterization of new optically active poly (ethyl L-lysinamide)s and poly (ethyl L-lysinimide)s . These studies provide valuable insights into the properties and potential applications of Ethyl L-lysinate dihydrochloride.
Mechanism of Action
Target of Action
L-Lysine ethyl ester dihydrochloride is a derivative of the essential amino acid L-lysine . The primary targets of this compound are likely to be similar to those of L-lysine, which plays a crucial role in various biological processes, including protein synthesis, hormone production, and immune function .
Mode of Action
It’s known that l-lysine, the parent compound, interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . The ethyl ester group in L-Lysine ethyl ester dihydrochloride may enhance its lipophilicity, potentially influencing its interaction with targets.
Biochemical Pathways
L-Lysine ethyl ester dihydrochloride is likely to be involved in the same biochemical pathways as L-lysine. For instance, L-lysine is a precursor for the biosynthesis of carnitine, a molecule essential for fatty acid metabolism . Additionally, L-lysine plays a role in calcium absorption and collagen formation .
Result of Action
The molecular and cellular effects of L-Lysine ethyl ester dihydrochloride are likely to be similar to those of L-lysine. For example, it may contribute to protein synthesis, hormone production, and immune function . Additionally, it may have an anti-herpes simplex virus activity, as suggested by preliminary research on L-lysine .
properties
IUPAC Name |
ethyl (2S)-2,6-diaminohexanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-2-12-8(11)7(10)5-3-4-6-9;;/h7H,2-6,9-10H2,1H3;2*1H/t7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYAIZKJOHVQC-KLXURFKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3844-53-9 |
Source
|
Record name | Ethyl L-lysinate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-lysinate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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